methanone CAS No. 1114853-21-2](/img/structure/B2738828.png)
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H17ClFNO4S and its molecular weight is 457.9. The purity is usually 95%.
BenchChem offers high-quality [4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
SGLT2 Inhibition for Diabetes Treatment
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: serves as an intermediate in the synthesis of Dapagliflozin, a selective sodium-glucose co-transporter type II (SGLT2) inhibitor . SGLT2 inhibitors are promising antidiabetic agents that enhance glucose excretion by inhibiting renal glucose reabsorption. Dapagliflozin and related compounds have revolutionized diabetes management by lowering blood glucose levels without causing hypoglycemia. These inhibitors are particularly effective in type 2 diabetes patients.
Antiviral Activity
Indole derivatives, including compounds related to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone , have been explored for their antiviral potential. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against both HIV-1 and HIV-2 strains . Although the specific antiviral mechanism remains to be fully elucidated, these compounds represent a fascinating avenue for further research.
Organic Synthesis and Medicinal Chemistry
The synthesis of complex organic molecules often relies on versatile intermediates like (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . Medicinal chemists use it as a building block to introduce the 4-chloro-3-(4-ethoxybenzyl)phenyl moiety into drug candidates. This moiety is a key feature in several SGLT2 inhibitors, as exemplified by dapagliflozin and related compounds . Researchers can modify this scaffold to optimize drug properties such as potency, selectivity, and pharmacokinetics.
Chiral Resolution Strategies
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: exists as a racemate, comprising equal quantities of two enantiomers: ®-2 and (S)-2. Enantiomerically pure compounds are essential for pharmaceutical purposes, where high enantiomeric excess (e.e.) is often required. Researchers employ resolution-based strategies to separate these enantiomers efficiently and inexpensively. Techniques include crystallization, asymmetric alkylations, and other chiral separation methods .
Pharmacological Profiling
Researchers explore the pharmacological properties of compounds related to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Beyond SGLT2 inhibition, investigations may include metabolic stability, toxicity, and off-target effects. Profiling helps identify potential therapeutic applications and informs drug development strategies.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-2-30-19-10-3-15(4-11-19)23(27)22-14-26(18-8-5-16(24)6-9-18)20-13-17(25)7-12-21(20)31(22,28)29/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNIEZUHVZMRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene](/img/structure/B2738747.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2738750.png)
![3-(2-chlorobenzyl)-6-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2738753.png)
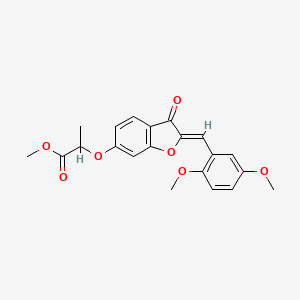
![2-((2-(3,4-dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2738757.png)
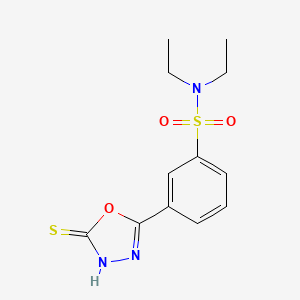
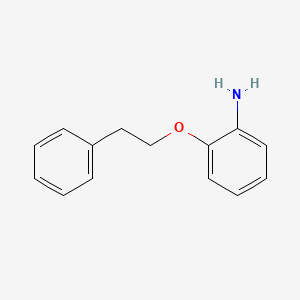

![N-(4-acetamidophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2738761.png)
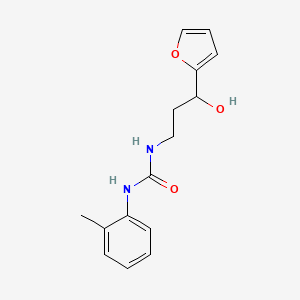
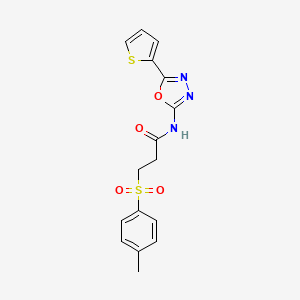
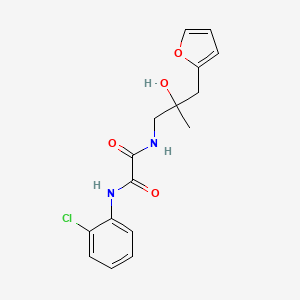
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2738767.png)
